2-(4-Fluoro-1-naphthyl)ethanol
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Overview
Description
2-(4-Fluoro-1-naphthyl)ethanol is an organic compound that belongs to the class of naphthalenes substituted with a fluoro group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1-naphthyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Fluoro-1-naphthyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the Grignard reaction, where 4-fluoro-1-naphthylmagnesium bromide is reacted with ethylene oxide to yield this compound. This reaction is usually performed in an anhydrous environment to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-(4-Fluoro-1-naphthyl)acetaldehyde using a palladium or platinum catalyst. This method offers high yields and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-1-naphthyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-Fluoro-1-naphthyl)acetic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 2-(4-Fluoro-1-naphthyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(4-Fluoro-1-naphthyl)ethyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-(4-Fluoro-1-naphthyl)acetic acid
Reduction: 2-(4-Fluoro-1-naphthyl)ethane
Substitution: 2-(4-Fluoro-1-naphthyl)ethyl chloride
Scientific Research Applications
2-(4-Fluoro-1-naphthyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-1-naphthyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group and the ethanol moiety contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Naphthyl)ethanol
- 2-(4-Chloro-1-naphthyl)ethanol
- 2-(4-Bromo-1-naphthyl)ethanol
Uniqueness
2-(4-Fluoro-1-naphthyl)ethanol is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as 2-(1-Naphthyl)ethanol, which lacks the fluoro substitution. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,14H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGLDUGPWVVKEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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